![molecular formula C26H42N4O6Si B14146675 tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate CAS No. 364046-23-1](/img/structure/B14146675.png)
tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique combination of functional groups, including a pyrrolo[3,2-d]pyrimidine core, a dioxolane ring, and silyl-protected hydroxyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the dioxolane ring via acetalization or related reactions.
- Protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride under basic conditions.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of automated synthesis equipment.
- Optimization of solvent systems and reaction temperatures.
- Implementation of purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may yield alcohols.
- Substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate analogs: Compounds with similar core structures but different substituents.
Pyrrolo[3,2-d]pyrimidine derivatives: Compounds with variations in the pyrrolo[3,2-d]pyrimidine core.
Silyl-protected hydroxyl compounds: Molecules with silyl-protected hydroxyl groups for stability and reactivity control.
特性
CAS番号 |
364046-23-1 |
|---|---|
分子式 |
C26H42N4O6Si |
分子量 |
534.7 g/mol |
IUPAC名 |
tert-butyl (3aS,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methoxy-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C26H42N4O6Si/c1-24(2,3)36-23(31)30-16(13-33-37(10,11)25(4,5)6)20-21(35-26(7,8)34-20)19(30)15-12-27-18-17(15)28-14-29-22(18)32-9/h12,14,16,19-21,27H,13H2,1-11H3/t16-,19+,20-,21+/m1/s1 |
InChIキー |
LTZWFCPDLHSTBY-RCOXNQKVSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@H](N([C@H]([C@@H]2O1)C3=CNC4=C3N=CN=C4OC)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC1(OC2C(N(C(C2O1)C3=CNC4=C3N=CN=C4OC)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


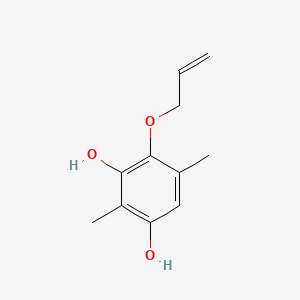
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
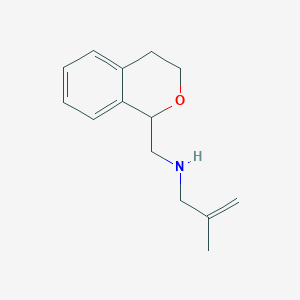

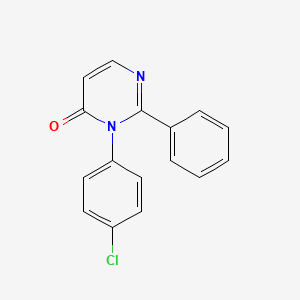

![N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14146629.png)
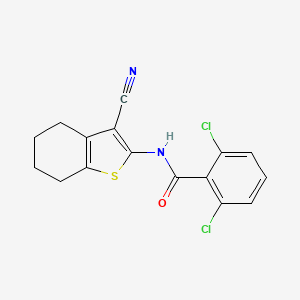
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)
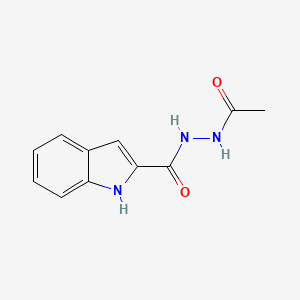
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(phenylmethyl)acetamide](/img/structure/B14146648.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
